3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl 4-methylbenzenesulfonate
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Overview
Description
3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPYL 4-METHYLBENZENE-1-SULFONATE is a synthetic organic compound known for its antioxidant properties. It is commonly used in various industrial applications, including as a stabilizer in polymers and as an intermediate in pharmaceutical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPYL 4-METHYLBENZENE-1-SULFONATE typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPYL 4-METHYLBENZENE-1-SULFONATE undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The sulfonate group can be reduced to a sulfide under strong reducing conditions.
Substitution: The sulfonate group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base are used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of sulfides.
Substitution: Formation of sulfonamide or thiol derivatives.
Scientific Research Applications
3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPYL 4-METHYLBENZENE-1-SULFONATE has several scientific research applications:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized as an additive in lubricants and fuels to enhance stability[][3].
Mechanism of Action
The antioxidant mechanism of 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPYL 4-METHYLBENZENE-1-SULFONATE involves the donation of hydrogen atoms from the phenolic hydroxyl group to neutralize free radicals. This prevents the propagation of oxidative chain reactions. The compound targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cellular components from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPIONIC ACID
- 3,5-DI-TERT-BUTYL-4-HYDROXYPHENYLACETIC ACID
- 3,5-DI-TERT-BUTYL-4-HYDROXYBENZYL ALCOHOL
Uniqueness
3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPYL 4-METHYLBENZENE-1-SULFONATE is unique due to its combined antioxidant and sulfonate functionalities, which enhance its stability and reactivity in various applications. Its structure allows for effective interaction with free radicals and other reactive species, making it a versatile compound in both research and industrial settings .
Properties
Molecular Formula |
C24H34O4S |
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Molecular Weight |
418.6 g/mol |
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)propyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C24H34O4S/c1-17-10-12-19(13-11-17)29(26,27)28-14-8-9-18-15-20(23(2,3)4)22(25)21(16-18)24(5,6)7/h10-13,15-16,25H,8-9,14H2,1-7H3 |
InChI Key |
BJXVUAVDVJACLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
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